molecular formula C24H20N6O2 B11017988 N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-YL]acetamide

N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-YL]acetamide

Cat. No.: B11017988
M. Wt: 424.5 g/mol
InChI Key: USHAQFKXJCZVDL-UHFFFAOYSA-N
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Description

N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-YL]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole ring fused with a phenylethyl group and a benzotriazinyl acetamide moiety, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-YL]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with a carboxylic acid derivative. This is followed by the introduction of the phenylethyl group via alkylation reactions. The final step involves the coupling of the benzimidazole derivative with a benzotriazinyl acetamide precursor under specific conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-YL]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-YL]acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-YL]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole ring is known to interact with DNA or proteins, potentially inhibiting their function. The benzotriazinyl acetamide moiety may also play a role in binding to specific sites on enzymes, leading to inhibition or activation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Temozolomide: A compound with a similar benzotriazinyl structure, used as an anticancer agent.

    Benzimidazole derivatives: Compounds with similar benzimidazole rings, known for their antimicrobial and antiparasitic properties.

Uniqueness

N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-YL]acetamide is unique due to its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H20N6O2

Molecular Weight

424.5 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C24H20N6O2/c31-22(15-30-24(32)17-10-4-5-11-18(17)28-29-30)25-21(14-16-8-2-1-3-9-16)23-26-19-12-6-7-13-20(19)27-23/h1-13,21H,14-15H2,(H,25,31)(H,26,27)

InChI Key

USHAQFKXJCZVDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)CN4C(=O)C5=CC=CC=C5N=N4

Origin of Product

United States

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